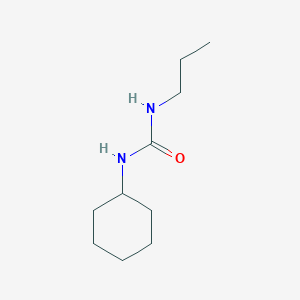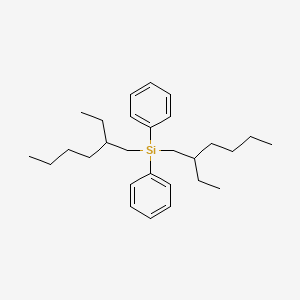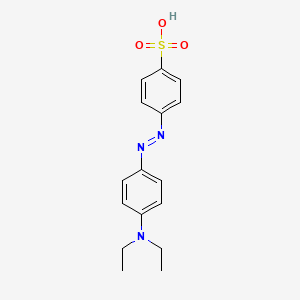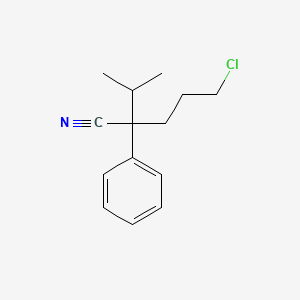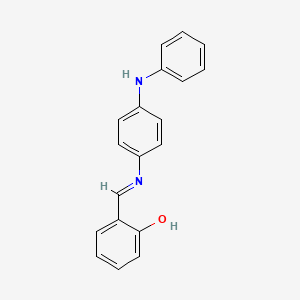
p-Chlorobenzylidene-(3-chlorophenyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Chlorobenzylidene-(3-chlorophenyl)-amine: is an organic compound that features a benzylidene group substituted with chlorine atoms at specific positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Chlorobenzylidene-(3-chlorophenyl)-amine typically involves the condensation of p-chlorobenzaldehyde with 3-chloroaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions: p-Chlorobenzylidene-(3-chlorophenyl)-amine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various halogenating agents, nucleophiles, and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated benzaldehydes or benzoic acids, while reduction could produce chlorinated benzylamines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, p-Chlorobenzylidene-(3-chlorophenyl)-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: The compound’s potential biological activity makes it a candidate for research in medicinal chemistry. It may be investigated for its effects on biological systems, including its potential as a pharmacological agent.
Medicine: In medicine, this compound could be explored for its therapeutic properties. Research may focus on its efficacy in treating specific diseases or conditions, as well as its safety and pharmacokinetics.
Industry: Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its chemical properties make it suitable for various applications, including as a precursor in the synthesis of more complex industrial products.
Mecanismo De Acción
The mechanism by which p-Chlorobenzylidene-(3-chlorophenyl)-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-(3-Chlorophenyl)piperazine: This compound shares structural similarities with p-Chlorobenzylidene-(3-chlorophenyl)-amine and is used in various research applications.
4-Chlorobenzyl cyanide:
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both benzylidene and amine functional groups
Propiedades
Número CAS |
17064-65-2 |
|---|---|
Fórmula molecular |
C13H9Cl2N |
Peso molecular |
250.12 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-1-(4-chlorophenyl)methanimine |
InChI |
InChI=1S/C13H9Cl2N/c14-11-6-4-10(5-7-11)9-16-13-3-1-2-12(15)8-13/h1-9H |
Clave InChI |
NNWYYLJSAVGNSF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)N=CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



